molecular formula C9H7Br2N B11946072 2,3-Dibromo-3-phenylpropanenitrile

2,3-Dibromo-3-phenylpropanenitrile

Cat. No.: B11946072
M. Wt: 288.97 g/mol
InChI Key: LBRFOFQHSRWMEB-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H7Br2N. It is a derivative of propanenitrile, where two bromine atoms and a phenyl group are attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-phenylpropanenitrile typically involves the bromination of 3-phenylpropanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form 3-phenylpropanenitrile by using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: Oxidation can lead to the formation of 2,3-dibromo-3-phenylpropanoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) are common reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products Formed

    Substitution: Products like 3-phenylpropanenitrile derivatives.

    Reduction: 3-phenylpropanenitrile.

    Oxidation: 2,3-dibromo-3-phenylpropanoic acid.

Scientific Research Applications

2,3-Dibromo-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-phenylpropanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-phenylpropanoic acid
  • 2,3-Dibromo-3-phenylpropane
  • 3-Phenylpropanenitrile

Uniqueness

2,3-Dibromo-3-phenylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

2,3-dibromo-3-phenylpropanenitrile

InChI

InChI=1S/C9H7Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9H

InChI Key

LBRFOFQHSRWMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)Br)Br

Origin of Product

United States

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